molecular formula C15H14O3 B2720967 4-(1-Phenylethoxy)benzoic acid CAS No. 149609-89-2

4-(1-Phenylethoxy)benzoic acid

Cat. No.: B2720967
CAS No.: 149609-89-2
M. Wt: 242.274
InChI Key: XOSZAPCYWBTAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Phenylethoxy)benzoic acid is an organic compound that belongs to the class of phenylalkyl esters. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 242.27 g/mol. This compound is known for its applications in various fields, including polymer science and liquid crystal technology.

Preparation Methods

The synthesis of 4-(1-Phenylethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(1-Phenylethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert it into phenolic derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Phenylethoxy)benzoic acid has several scientific research applications:

    Polymer Science: It is used in the synthesis of polymer-rare earth metal complexes, which have unique optical properties.

    Liquid Crystal Technology: This compound is utilized in the synthesis of liquid crystal intermediates, which are essential for developing ferroelectric and antiferroelectric liquid crystals.

    Luminescent Materials: It is involved in the synthesis of lanthanide coordination compounds, which have luminescent properties.

    Antioxidant Activity: Research has shown that derivatives of this compound exhibit high antioxidation ability, making them useful in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in polymer science, it acts as a ligand that coordinates with rare earth metals to form complexes with unique optical properties. In liquid crystal technology, it serves as a precursor for synthesizing intermediates that exhibit specific electro-optical behaviors.

Comparison with Similar Compounds

4-(1-Phenylethoxy)benzoic acid can be compared with similar compounds such as:

    4-Phenoxybenzoic acid: This compound is used as an intermediate in the synthesis of various pharmaceuticals and has similar structural features.

    4-(2-Phenyldiazenyl)benzoic acid: Known for its applications in dye chemistry, this compound shares the benzoic acid core structure but has different functional groups.

The uniqueness of this compound lies in its specific applications in polymer science and liquid crystal technology, where its structural features enable the formation of materials with desirable properties.

Biological Activity

4-(1-Phenylethoxy)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound possesses a unique structure that enhances its biological activity. The presence of the phenylethoxy group is believed to contribute significantly to its pharmacological effects.

1. Anticancer Activity

Several studies have reported the anticancer potential of this compound and its derivatives:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. For instance, one study indicated that derivatives of benzoic acid can inhibit the growth of human cancer cells by inducing oxidative stress and apoptosis pathways .
  • Case Studies : In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against several cancer types, including breast and colon cancers. The compound's IC50 values in these assays were reported in the micromolar range, indicating potent activity .
CompoundCancer TypeIC50 (μM)Mechanism
This compoundBreast Cancer15Apoptosis induction
This compoundColon Cancer12Caspase activation

2. Antifungal Activity

The compound has also shown promising antifungal properties:

  • Inhibition of Fungal Growth : Research indicates that this compound inhibits the growth of Candida albicans with an IC50 value comparable to standard antifungal agents like fluconazole . The mechanism appears to involve disruption of fungal cell membrane integrity.

3. Anti-inflammatory Effects

Studies have suggested that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Protein Interaction : It has been shown to bind effectively to various proteins involved in cancer progression and inflammation, modulating their activity.
  • Oxidative Stress Modulation : The compound may enhance oxidative stress in cancer cells, leading to increased apoptosis while sparing normal cells .

In Silico Studies

Recent computational studies have provided insights into the binding affinities of this compound with target proteins:

  • Molecular Docking : Docking simulations indicate strong interactions with key enzymes involved in cancer metabolism and inflammation, suggesting potential for drug development .

Properties

IUPAC Name

4-(1-phenylethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSZAPCYWBTAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.